alpha-Vitamin E-13C3

Description

Significance of Alpha-Tocopherol (B171835) in Biological Systems

Alpha-tocopherol is the predominant and most biologically active form of vitamin E, a group of eight fat-soluble compounds including tocopherols (B72186) and tocotrienols wikipedia.orgnih.govnih.govoregonstate.eduwikipedia.orgresearchgate.net. Its primary function is as a potent chain-breaking antioxidant, scavenging lipid peroxyl radicals and thereby preventing the propagation of lipid peroxidation, a process that can damage cell membranes and lead to cell death wikipedia.orgtaylorandfrancis.comnih.govsigmaaldrich.comatamanchemicals.comresearchgate.netnih.gov. This antioxidant activity is crucial for maintaining the integrity of cell membranes and lipoproteins, such as low-density lipoproteins (LDL), protecting them from oxidative modification nih.govwikipedia.orgresearchgate.netatamanchemicals.com. Beyond its antioxidant role, alpha-tocopherol is implicated in various other biological processes, including immune function, cell signaling, and gene expression regulation nih.govnih.govresearchgate.netmdpi.commdpi.commdpi.com. Its presence in cell membranes, particularly enriched in lysosomes, highlights its integral role in cellular protection and function nih.gov.

Rationale for Stable Isotope Labeling in Vitamin E Research

The complexity of biological systems and the low concentrations of many metabolites necessitate highly sensitive and specific analytical methods. Stable isotope labeling provides a powerful approach to meet these demands, enabling researchers to trace and quantify molecules with exceptional accuracy.

Historical Context of Isotope Application in Vitamin E Biokinetic Investigations

The study of vitamin E's biokinetics has a history intertwined with the development of isotopic tracer methodologies. Early investigations often relied on radioactive isotopes to track vitamin E metabolism and distribution. However, the inherent health risks associated with radioactivity and the development of more sensitive and accessible analytical techniques, particularly mass spectrometry, have led to a greater reliance on stable isotopes researchgate.netbioscientifica.com.

The application of stable isotopes, such as deuterium (B1214612) and carbon-13, has significantly advanced the understanding of vitamin E's complex transport and metabolic pathways in humans. Techniques employing deuterium-labeled alpha-tocopherol stereoisomers, for example, have allowed for the determination of plasma half-lives and the comparison of the bioavailability of different vitamin E forms mdpi.comnih.govnih.govannualreviews.org. These advancements have been critical in elucidating how the body preferentially retains alpha-tocopherol while metabolizing other forms nih.govresearchgate.netnih.gov.

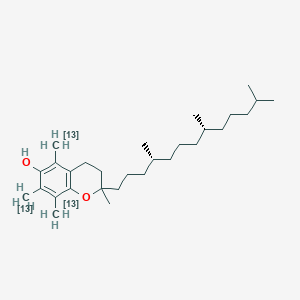

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H50O2 |

|---|---|

Molecular Weight |

433.7 g/mol |

IUPAC Name |

2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29?/m1/s1/i5+1,6+1,7+1 |

InChI Key |

GVJHHUAWPYXKBD-QCGFVVDUSA-N |

Isomeric SMILES |

C[C@@H](CCC[C@@H](C)CCCC1(CCC2=C(O1)C(=C(C(=C2[13CH3])O)[13CH3])[13CH3])C)CCCC(C)C |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |

Origin of Product |

United States |

Alpha Vitamin E 13c3: Properties and Applications

Analytical Characterization of Synthesized this compound

Confirmation of Isotopic Purity

Ensuring high isotopic purity is paramount for the reliable use of this compound as a research standard. Isotopic purity refers to the proportion of molecules in a sample that contain the specified isotopic label (in this case, three carbon-13 atoms) compared to molecules with natural isotopic abundance or other isotopic compositions.

Mass Spectrometry (MS) is the primary technique employed for the confirmation of isotopic purity. By analyzing the mass-to-charge ratio (m/z) of the molecular ions and characteristic fragment ions, the relative abundance of isotopologues can be determined. For this compound, this typically involves monitoring specific transitions that differentiate the labeled compound from unlabeled alpha-tocopherol. For instance, a study analyzing a 14C-labeled alpha-tocopherol (though not 13C3) utilized a triple-quadrupole mass spectrometer with atmospheric pressure chemical ionization. They monitored transitions from the protonated molecular ion ([M+H]+) of the labeled compound to specific fragment ions, comparing these to transitions from the unlabeled compound. The isotopic purity was calculated based on the ratio of the signal intensity for the labeled species to the total signal intensity of both labeled and unlabeled species nih.gov. While specific data for this compound's isotopic purity from this exact study is not available, the methodology highlights the standard approach: precise mass measurements to quantify the enrichment of the 13C3 label. High isotopic purity, often exceeding 98% or 99% atom percent, is generally desired for accurate quantitative analysis frontiersin.orgkuleuven.be.

Verification of Chemical Purity

Verification of chemical purity is equally critical to ensure that the this compound sample is free from significant amounts of chemical impurities, such as unreacted starting materials, byproducts, or degradation products. This ensures that the observed analytical signals are attributable solely to the target compound.

Several chromatographic and spectroscopic techniques are employed for chemical purity assessment. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is a common method for separating and quantifying tocopherol isoforms and their related compounds mdpi.com. HPLC analysis can reveal the presence of impurities that elute at different retention times than the target this compound. For example, unlabeled alpha-tocopherol standards are often reported with purities greater than 95% or 96% as determined by HPLC lgcstandards.comisotope.com. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides detailed structural information and is highly effective for confirming the chemical identity and assessing the purity of organic compounds. Characteristic signal peaks for the methyl groups, particularly the labeled methyl group at the C5 position in the case of 13C3 labeling, can be identified and their integration used to assess purity nih.gov. Mass spectrometry, in addition to its role in isotopic purity determination, can also aid in chemical purity assessment by identifying and quantifying impurities based on their mass-to-charge ratios. One study reported the chemical purity of a 14C-labeled alpha-tocopherol to be 96.25% as determined by HPLC, with validation by 1H NMR, 13C NMR, and MS nih.gov. For research-grade isotopically labeled compounds, chemical purities of ≥96% are commonly specified frontiersin.org.

Data Table: Typical Purity Specifications for Labeled Tocopherols (B72186)

| Purity Type | Method(s) Employed | Typical Specification | Reference(s) |

| Isotopic Purity | Mass Spectrometry (MS) | ≥98% atom % | frontiersin.orgkuleuven.be |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥95% | mdpi.comlgcstandards.comisotope.com |

| Chemical Purity | Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmatory | nih.gov |

| Chemical Purity | Mass Spectrometry (MS) | Confirmatory | nih.gov |

Compound Name List:

this compound

α-tocopherol-13C3

Alpha-tocopherol

α-tocopherol

DL-alpha-Tocopherol

D-α-Tocopherol

Alpha-tocopherol-d6

Alpha-tocopherol-(phenyl-13C6)

Vitamin E

DL-alpha-Tocopherol acetate (B1210297)

DL-alpha-Tocopherol acetate-13C4,d6

Alpha Tocopherol Pharmaceutical Secondary Standard

D-α-Tocopherol succinate (B1194679)

Vitamin E Succinate-(phenyl-5,7-dimethyl-d6)

(±)-α-Tocopherol

Advanced Analytical Methodologies for Alpha Vitamin E 13c3 Detection and Quantification

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has become an indispensable tool for the analysis of vitamin E and its isotopically labeled analogues due to its high selectivity and sensitivity. When coupled with chromatographic separation, MS-based methods provide robust and reliable quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of alpha-Vitamin E-13C3. This method combines the separation capabilities of liquid chromatography with the specific detection and fragmentation abilities of tandem mass spectrometry. The use of LC-MS/MS allows for the sensitive and selective quantification of alpha-tocopherol (B171835) and its isotopically labeled forms in complex biological samples. nih.govlcms.cz Methods have been developed for the simultaneous analysis of multiple vitamin E forms, including alpha-tocopherol, in various matrices.

Principles of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a quantitative method that relies on the addition of a known amount of an isotopically labeled standard, such as this compound, to a sample. wikipedia.org This labeled compound serves as an internal standard that behaves chemically identically to the endogenous analyte (unlabeled alpha-tocopherol) during sample preparation and analysis. researchgate.net By measuring the ratio of the signal from the analyte to the signal from the isotopically labeled standard, accurate quantification can be achieved, compensating for any losses during extraction and potential matrix effects that can suppress or enhance the instrument's signal. wikipedia.orgnih.gov SIDA is considered a high-quality method for chemical measurement due to its precision and accuracy. wikipedia.org The use of carbon-13 labeled standards is particularly advantageous due to the stability of the carbon-carbon bonds, which prevents the label from exchanging during sample processing. researchgate.net

High-Resolution Mass Spectrometry (HRMS) Applications

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte and its fragments. In the context of this compound analysis, HRMS can be employed for the unambiguous identification of the compound and its metabolites. nih.gov The high resolving power of HRMS helps to differentiate the labeled compound from isobaric interferences, which are molecules that have the same nominal mass but different exact masses. This capability is crucial for ensuring the specificity of the analysis, particularly in complex biological matrices. mdpi.com

Multiple Reaction Monitoring (MRM) for Targeted Analysis

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive scanning mode used in tandem mass spectrometry for targeted quantification. nih.gov In an MRM experiment for this compound, a specific precursor ion (the molecular ion of the labeled compound) is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. nih.gov This process of selecting a specific precursor-product ion transition significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low limits of detection. researchgate.net For instance, in the analysis of alpha-tocopherol, a common transition monitored is from the precursor ion m/z 431.7 to the product ion m/z 165.0. nih.gov For this compound, these mass-to-charge ratios would be shifted by the mass of the three 13C isotopes.

Table 1: Example of MRM Transitions for Alpha-Tocopherol

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| α-Tocopherol | 431.7 | 165.0 | Positive |

| α-Tocopherol-d6 (internal standard) | 437.4 | 171.1 | Positive |

This table illustrates typical MRM transitions used for the analysis of unlabeled alpha-tocopherol and a deuterium-labeled internal standard. For this compound, the precursor and relevant fragment ions would have a mass shift corresponding to the three 13C atoms. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the analysis of vitamin E. nih.govnih.gov For volatile and thermally stable compounds, GC-MS provides excellent chromatographic resolution. However, for a molecule like alpha-tocopherol, derivatization is often required to increase its volatility and thermal stability. nih.govnih.gov A common derivatization procedure is silylation, which converts the hydroxyl group of the chromanol ring to a trimethylsilyl (B98337) (TMS) ether. nih.gov Following separation on a capillary GC column, the eluting compounds are ionized, typically by electron ionization (EI), and the resulting mass spectra are used for identification and quantification. Stable isotope dilution GC-MS assays have been developed for alpha-tocopherol and its oxidation products, demonstrating the utility of this technique for quantitative studies. nih.gov

Chromatographic Separation Techniques

Effective chromatographic separation is a prerequisite for accurate mass spectrometric analysis, as it resolves the analyte of interest from other matrix components and isomers that could interfere with quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common separation techniques coupled with MS for vitamin E analysis. nih.gov Reversed-phase chromatography, using columns such as C18, is frequently employed to separate the lipophilic vitamin E isomers. nih.gov The choice of mobile phase, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and water, is optimized to achieve the desired separation. nih.gov Chiral chromatography can also be utilized to separate the different stereoisomers of alpha-tocopherol. nih.gov The development of UPLC systems with smaller particle size columns has enabled faster analysis times and improved resolution compared to traditional HPLC.

Table 2: Comparison of Chromatographic Techniques for Vitamin E Analysis

| Technique | Typical Column | Common Mobile Phase | Key Advantages |

|---|---|---|---|

| HPLC/UPLC | Reversed-Phase (e.g., C18, PFP) | Methanol/Water or Acetonitrile/Water gradients | High resolution, direct coupling to MS, suitable for non-volatile compounds. |

| Gas Chromatography (GC) | Capillary columns (e.g., VF-5MS) | Inert carrier gas (e.g., Helium) | Excellent separation efficiency for volatile compounds, requires derivatization for tocopherols (B72186). |

| Chiral Chromatography | Chiral stationary phases (e.g., Chiralcel OD-H) | Hexane (B92381)/Isopropanol | Separation of stereoisomers. |

This table summarizes key aspects of different chromatographic techniques used in the analysis of vitamin E compounds. nih.govnih.govrsc.org

High-Resolution Liquid Chromatography (HRLC) for Vitamer and Metabolite Separation

High-Resolution Liquid Chromatography (HRLC), often coupled with mass spectrometry (LC-MS), is a powerful tool for the separation and analysis of vitamin E vitamers and their metabolites. This technique offers the high resolving power necessary to separate structurally similar compounds. For instance, a method utilizing a pentafluorophenyl-based core-shell chromatography column has been shown to achieve baseline separation of α-tocopherol and its long-chain metabolites, α-13′-COOH and α-13′-OH. mdpi.com The use of stable isotope-labeled internal standards in these methods is essential for accurate quantification, as it compensates for matrix effects and variations in ionization efficiency. mdpi.com

Methods have been developed to simultaneously extract, detect, and quantify various vitamin E compounds, including α-tocopherol, γ-tocopherol, α-tocotrienol, and γ-tocotrienol, along with their metabolites like alpha-carboxymethylbutyl hydroxychroman (α-CMBHC) and alpha- or gamma-carboxyethyl hydroxychroman (α- or γ-CEHC) in biological fluids such as equine plasma and serum. nih.gov These methods often utilize a reverse-phase gradient on a C18 column to achieve separation. nih.gov The sensitivity of these LC-MS/MS methods is remarkable, with limits of detection for metabolites and vitamin E compounds reported in the range of 8–330 pg/mL. nih.gov

The versatility of HRLC allows for the simultaneous analysis of multiple fat-soluble vitamins (A, D, and E) and the separation of 25(OH)D2 and its epimers, 3α-25(OH)D3 and 3β-25(OH)D3. nih.gov

Method Development for Isomer Resolution

The resolution of vitamin E isomers, particularly the stereoisomers of α-tocopherol, is a significant analytical challenge due to their structural similarity. Various chromatographic techniques have been developed to address this. Normal-phase high-performance liquid chromatography (NP-HPLC) has demonstrated better performance than reversed-phase columns in separating tocopherol isoforms (α-, β-, γ-, and δ-tocopherols), as β- and γ-tocopherols often co-elute in reversed-phase systems. mdpi.com

For the separation of stereoisomers, chiral chromatography is employed. Chiral stationary phases, such as those used in Chiralcel OD-H columns, can separate all-rac-α-Toc into its individual stereoisomers. nih.gov The mobile phase composition is critical for achieving optimal separation; for example, using hexane as the mobile phase has been shown to effectively separate α-tocopherol stereoisomers. nih.gov To improve chromatographic resolution and stereoselectivity, derivatization of α-tocopherol to its methyl ether can be performed. ptfarm.pl

Gas chromatography (GC) has also been utilized for isomer separation after derivatization of the tocopherol samples to their corresponding trimethylsilyl (TMS) ethers or methyl ethers. nih.gov Capillary columns with highly polar liquid phases are typically used to achieve the necessary separation. nih.gov

Table 1: Chromatographic Conditions for Tocopherol Isomer Separation

| Technique | Column | Mobile Phase | Detection | Key Separations | Reference |

|---|---|---|---|---|---|

| NP-HPLC–UV–Vis | Spherisorb Silica-80 | n-hexane:2-propanol (99:1 v/v) | UV-Vis (292 nm) | α-, β-, γ-, and δ-tocopherols | mdpi.com |

| Chiral HPLC | Chiralcel OD-H | Hexane | Not Specified | all-rac-α-Toc stereoisomers | nih.gov |

| GC | Glass capillary column with SP2340 | Not Applicable | Not Specified | Diastereoisomers of tocopherol TMS ethers | nih.gov |

| RP-HPLC | SiliaChrom Plus C18 | Methanol : acetonitrile (25 : 75) | UV (220 nm) | α-, and δ-tocopherols (β- and γ- isomers co-eluted) | silicycle.com |

| RP-HPLC | SiliaChrom Plus PFP | Methanol : acetonitrile (25 : 75) with formic acid | UV (220 nm) | α-, β-, γ-, and δ-tocopherols | silicycle.com |

Sample Preparation Strategies for Complex Biological Matrices

The analysis of α-Vitamin E-13C3 in biological samples such as plasma, serum, or tissues is complicated by the presence of a multitude of other compounds that can interfere with the analysis. Therefore, effective sample preparation is a critical step to isolate the analyte of interest and remove interfering substances.

Extraction Techniques for Lipid-Soluble Compounds

Given the lipid-soluble nature of vitamin E, extraction methods are designed to separate it from the aqueous components of biological matrices. Common techniques include:

Liquid-Liquid Extraction (LLE): This is a widely used method for extracting fat-soluble vitamins. nih.gov It involves partitioning the analyte between two immiscible liquid phases. Non-polar solvents like hexane, ether, dichloromethane, and chloroform (B151607) are frequently used. researchgate.net A mixture of propan-2-ol and hexane has also been employed for vitamin K extraction from various food matrices. researchgate.net LLE can be a multi-step process to effectively remove lipids and other interferences. nih.gov

Solid-Phase Extraction (SPE): SPE provides a more controlled and often more efficient extraction compared to LLE. google.com It utilizes a solid sorbent material to selectively retain the analyte or the interfering compounds. SPE can be performed in a "bind and elute" mode, where the analyte is retained and then eluted, or in an "interferent removal" mode, where the interferences are retained and the analyte passes through. nih.gov

Supported Liquid Extraction (SLE): This technique combines elements of both LLE and SPE. The aqueous sample is absorbed onto an inert solid support, and the extraction is performed by passing an organic solvent through the support. SLE has been shown to yield high recoveries for vitamin E. nih.gov

Saponification: This process involves heating the sample with an alkali, such as potassium hydroxide (B78521) (KOH), to hydrolyze fats and esters, liberating the vitamin E. ceu.es Saponification is often followed by an extraction step. researchgate.net To prevent the degradation of the analyte during this process, antioxidants like ascorbic acid, pyrogallol, or butylated hydroxytoluene (BHT) are commonly added. researchgate.net

Ultrasonic Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance the extraction efficiency by disrupting cell walls and improving solvent penetration. nih.gov

Strategies for Matrix Interference Mitigation

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds, can significantly impact the accuracy of LC-MS analysis. nih.gov Several strategies are employed to mitigate these effects:

Effective Sample Clean-up: The extraction techniques described above, particularly SPE, are crucial for removing a significant portion of the matrix components that can cause interference. nih.gov

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering compounds is a primary strategy. This can involve adjusting the mobile phase composition, gradient, or selecting a column with different selectivity. nih.gov

Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the most effective method to compensate for matrix effects. chromatographyonline.comresearchgate.net Since α-Vitamin E-13C3 is itself a stable isotope-labeled compound, its unlabeled counterpart (α-tocopherol) or another isotopically labeled tocopherol can serve as an internal standard. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal intensity. chromatographyonline.com

Matrix-Matched Calibration: This involves preparing calibration standards in a matrix that is identical to the sample matrix. nih.gov This helps to mimic the matrix effects experienced by the analyte in the actual sample.

Standard Addition: In this method, known amounts of the analyte are added to the sample, and the concentration is determined by extrapolating the calibration curve. This approach can be effective but is more time-consuming. chromatographyonline.com

Table 2: Comparison of Extraction Techniques for Lipid-Soluble Vitamins

| Technique | Principle | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Simple, widely used. | Can be time-consuming, may use large volumes of organic solvents. | nih.gov |

| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent. | High selectivity, can be automated. | Method development can be complex. | google.com |

| Supported Liquid Extraction (SLE) | LLE on a solid support. | High recovery, good reproducibility. | Can be more expensive than LLE. | nih.gov |

| Saponification | Alkaline hydrolysis of fats and esters. | Liberates bound vitamins. | Risk of analyte degradation. | researchgate.netceu.es |

Method Validation and Quality Control for Stable Isotope-Labeled Standards

The use of stable isotope-labeled standards like α-Vitamin E-13C3 in quantitative analyses necessitates rigorous method validation and ongoing quality control to ensure the reliability of the results.

Assessment of Accuracy and Precision

Method validation for stable isotope-labeled standards involves the assessment of several key parameters, with accuracy and precision being paramount. figshare.com

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery experiments, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated. mdpi.com The standard addition method is also used to evaluate accuracy. mdpi.com For a method to be considered accurate, the mean recovery should fall within an acceptable range, typically 80-120% for concentrations ≥ 10 µg/kg. mdpi.com

Precision: This measures the degree of agreement among a series of measurements of the same sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Intra-day precision (repeatability): The precision of measurements made within a single day.

Inter-day precision (reproducibility): The precision of measurements made on different days.

The validation process also includes establishing the linearity of the calibration curve, with a correlation coefficient (R²) greater than 0.99 being desirable. nih.gov The limits of detection (LOD) and quantification (LOQ) are also determined to define the sensitivity of the method. mdpi.com

The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision, as it effectively corrects for variability in sample preparation and matrix effects. nih.gov

Table 3: Key Parameters in Method Validation

| Parameter | Definition | Assessment Method | Acceptance Criteria (Typical) | Reference |

|---|---|---|---|---|

| Accuracy | Closeness of the measured value to the true value. | Recovery studies, standard addition. | 80-120% recovery. | mdpi.com |

| Precision | Agreement among a series of measurements. | Calculation of RSD from replicate analyses. | RSD < 15-20%. | nih.gov |

| Linearity | Proportionality of the analytical signal to the analyte concentration. | Analysis of calibration standards at multiple concentrations. | R² > 0.99. | nih.gov |

| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio of 3:1. | Method-dependent. | mdpi.com |

| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively measured with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. | Method-dependent. | mdpi.com |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of any quantitative analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.

The determination of these limits is crucial for validating the sensitivity of an analytical method for alpha-tocopherol and its labeled counterparts like this compound. Typically, these values are established by analyzing a series of dilutions of a standard solution until the signal-to-noise ratio reaches a predefined threshold. Commonly, a signal-to-noise ratio of 3:1 is used to determine the LOD, and a ratio of 10:1 is used for the LOQ.

For instance, in the analysis of alpha-tocopherol in human serum and plasma using deuterium-labeled internal standards, which are chemically similar to this compound, varying LOD and LOQ values have been reported depending on the sample matrix and the specifics of the analytical method. nih.gov

Below is a data table summarizing the LOD and LOQ values for alpha-tocopherol in various biological matrices, as determined by methods employing isotopically labeled internal standards. It is important to note that these values are for the unlabeled alpha-tocopherol, and the use of this compound as an internal standard would be expected to yield similar performance.

| Analyte | Matrix | Method | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| α-Tocopherol | Human Serum | LC-MS/MS | 3.5 µmol/L | 11.6 µmol/L | nih.gov |

| α-Tocopherol | Equine Plasma/Serum | LC-MS/MS | 8-330 pg/mL | Not Reported | nih.gov |

| α-Tocopherol | Human Plasma | GC-FID | 0.30 µg/mL | 0.35 µg/mL |

Role of Internal Standards in Quantitative Analysis

In quantitative analysis, particularly when dealing with complex samples such as biological fluids, an internal standard is a substance that is added in a constant amount to the blank, standards, and samples. The use of an appropriate internal standard is crucial for correcting for the loss of analyte during sample processing and for compensating for variations in instrument response.

Isotopically labeled compounds are considered the gold standard for internal standards in mass spectrometry-based methods. This compound, being a stable isotope-labeled analog of alpha-tocopherol, is an ideal internal standard for the quantification of its unlabeled counterpart. The key advantages of using an isotopically labeled internal standard like this compound include:

Similar Chemical and Physical Properties: this compound has virtually identical chemical and physical properties to the native alpha-tocopherol. This ensures that it behaves similarly during extraction, derivatization, and chromatographic separation.

Co-elution: In chromatographic methods like LC-MS/MS, the isotopically labeled internal standard co-elutes with the analyte of interest. This means that both compounds experience the same degree of matrix effects, such as ion suppression or enhancement, in the mass spectrometer's ion source.

Correction for Matrix Effects: By calculating the ratio of the analyte signal to the internal standard signal, any variations caused by matrix effects are effectively canceled out, leading to more accurate and precise quantification. mdpi.com

The choice of the isotopic label (e.g., 13C, 2H) can have subtle effects on chromatographic behavior. While deuterium-labeled standards are widely used, 13C-labeled standards like this compound are often preferred as they are less likely to exhibit isotopic effects that can lead to partial separation from the unlabeled analyte during chromatography. researchgate.net

The following table provides examples of studies that have utilized isotopically labeled internal standards for the quantitative analysis of alpha-tocopherol, highlighting the type of internal standard used and the analytical platform.

| Analyte | Internal Standard | Matrix | Analytical Method | Reference |

|---|---|---|---|---|

| α-Tocopherol and its metabolites | d6-α-Tocopherol and deuterated metabolites | Human Serum | LC-MS/MS | nih.govmdpi.com |

| Vitamin E compounds and metabolites | α-TP-D6 | Equine Plasma/Serum | LC-MS/MS | nih.gov |

| α-Tocopherol | d3-α-Tocopherol | Biological Samples | GC-MS | researchgate.net |

Mechanistic and Metabolic Research Applications of Alpha Vitamin E 13c3

Elucidating Alpha-Tocopherol (B171835) Pharmacokinetics and Biokinetics

The use of isotopically labeled compounds has revolutionized the study of nutrient metabolism by allowing researchers to trace the fate of a specific administered dose, distinguishing it from the endogenous pool of the nutrient already present in the body. Alpha-Vitamin E-13C3, a stable, non-radioactive isotopologue of alpha-tocopherol, serves as a powerful tool in pharmacokinetic and biokinetic research. By incorporating three carbon-13 atoms into the molecule, scientists can precisely track its absorption, distribution, metabolism, and excretion (ADME) using mass spectrometry-based techniques. This approach provides unambiguous data on the dynamic processes that govern vitamin E homeostasis.

Investigation of Absorption and Intestinal Transport Mechanisms

The absorption of alpha-tocopherol is a complex process that begins with its release from the food matrix and solubilization into mixed micelles in the intestinal lumen. mdpi.com These micelles, formed with the aid of bile salts and products of fat digestion, facilitate the transport of the lipid-soluble vitamin to the surface of the enterocytes. researchgate.net The use of this compound allows for precise measurement of its uptake from the gut into the body's circulation.

Historically, the intestinal uptake of vitamin E was considered a passive diffusion process. nih.govnih.gov However, recent studies utilizing labeled tocopherols (B72186) have provided evidence for the involvement of specific protein transporters located on the brush border membrane of enterocytes. nih.gov Key proteins implicated in this process include Scavenger Receptor Class B Type I (SR-BI), CD36, and Niemann-Pick C1-Like 1 (NPC1L1). nih.govresearchgate.net These transporters, which are also involved in the absorption of other lipids like cholesterol, appear to facilitate the movement of alpha-tocopherol across the cell membrane. nih.gov For instance, research has shown that α-tocopherol can compete with cholesterol for binding to the N-terminal domain of NPC1L1, which promotes its endocytosis. nih.gov

Once inside the enterocyte, this compound is incorporated into large lipoprotein particles called chylomicrons. researchgate.netnih.gov These chylomicrons are then secreted from the basolateral side of the enterocyte into the lymphatic system, eventually entering the bloodstream. researchgate.netresearchgate.net This lymphatic pathway is the primary route for the absorption of dietary fats and fat-soluble vitamins. researchgate.net

Analysis of Hepatic Processing and Lipoprotein-Mediated Distribution

Following their entry into the systemic circulation, chylomicrons transport the newly absorbed this compound to various tissues. As chylomicrons circulate, they are acted upon by lipoprotein lipase (B570770) (LPL), which hydrolyzes the triglycerides within them, causing them to shrink and become chylomicron remnants. These remnants, still containing the this compound, are subsequently taken up by the liver. researchgate.netlumenlearning.com

The liver is the central organ for processing and regulating the body's vitamin E status. drugbank.com It is here that the critical sorting of different forms of vitamin E occurs, a process that can be meticulously tracked using labeled isotopes. drugbank.com Upon uptake of the chylomicron remnants, the liver discriminates between alpha-tocopherol and other vitamin E forms. lumenlearning.commdpi.com

The key player in the liver's ability to preferentially retain alpha-tocopherol is the alpha-tocopherol transfer protein (α-TTP). lumenlearning.comnih.gov α-TTP is a cytosolic protein, highly expressed in hepatocytes, that exhibits a specific and high affinity for the RRR-alpha-tocopherol form of vitamin E. nih.govnih.gov Its affinity for other tocopherols is significantly lower. mdpi.com

Tracer studies with labeled tocopherols demonstrate that α-TTP selectively binds to alpha-tocopherol (such as this compound) and facilitates its incorporation into nascent very-low-density lipoproteins (VLDL). lumenlearning.comnih.govmdpi.com These VLDL particles are then secreted by the liver back into the bloodstream. researchgate.net This α-TTP-mediated mechanism is responsible for maintaining the high plasma and tissue concentrations of alpha-tocopherol compared to other vitamin E forms, which are not efficiently incorporated into VLDL and are instead directed towards metabolic pathways for excretion. mdpi.comnih.gov Genetic defects in the gene encoding α-TTP lead to a severe vitamin E deficiency syndrome known as Ataxia with Vitamin E Deficiency (AVED), highlighting the protein's critical role. nih.govnih.gov

| Vitamin E Form | Relative Affinity (%) | Primary Fate in Liver |

|---|---|---|

| α-Tocopherol | 100% | Incorporation into VLDL |

| β-Tocopherol | 38% | Metabolism/Excretion |

| γ-Tocopherol | 9% | Metabolism/Excretion |

| δ-Tocopherol | 2% | Metabolism/Excretion |

This table illustrates the preferential binding of α-TTP to α-tocopherol, which is central to its retention in the body. Data sourced from reference mdpi.com.

Once secreted from the liver within VLDL particles, this compound is distributed throughout the body via the circulation. researchgate.net In the bloodstream, VLDL undergoes lipolysis by LPL, transforming into intermediate-density lipoprotein (IDL) and subsequently into low-density lipoprotein (LDL). researchgate.net During this process, alpha-tocopherol is transferred to other lipoproteins, including high-density lipoprotein (HDL). researchgate.net

These lipoproteins serve as the delivery vehicles for alpha-tocopherol to extrahepatic tissues. researchgate.net Cells can acquire alpha-tocopherol through various mechanisms, including the LDL receptor-mediated uptake of LDL particles and other processes involving HDL. researchgate.net By tracking the appearance of this compound in different tissues over time, researchers can quantify the dynamics of its uptake and turnover. The majority of the body's vitamin E is stored in adipose tissue, with significant amounts also found in the liver and skeletal muscle. researchgate.net

Identification and Characterization of Metabolic Transformations and Metabolites

While α-TTP ensures the preferential retention of alpha-tocopherol, it is not metabolically inert. All forms of vitamin E can undergo metabolic degradation, primarily in the liver, to produce water-soluble metabolites that can be excreted. drugbank.comnih.gov Alpha-tocopherol is metabolized more slowly than other forms, which contributes to its longer biological half-life. nih.gov The use of this compound is indispensable for unequivocally identifying and quantifying the metabolites derived from a specific dose, as the 13C label is retained in the metabolic products.

The primary pathway for vitamin E catabolism involves the oxidative degradation of the phytyl side chain. drugbank.com This process is initiated by a critical enzymatic step known as ω-hydroxylation. mdpi.com

The process unfolds as follows:

ω-Hydroxylation : The terminal methyl group of the phytyl tail is hydroxylated by a cytochrome P450 enzyme, primarily CYP4F2. nih.govnih.gov This initial reaction forms a long-chain hydroxychromanol metabolite (e.g., α-13'-hydroxychromanol). mdpi.com

ω-Oxidation : The newly formed hydroxyl group is further oxidized, likely by alcohol and aldehyde dehydrogenases, to a carboxylic acid, yielding a long-chain carboxychromanol (e.g., α-13'-carboxychromanol). mdpi.com

β-Oxidation : This long-chain metabolite then enters a pathway analogous to fatty acid β-oxidation. drugbank.comnih.gov The side chain is sequentially shortened by removing two-carbon units in each cycle. drugbank.com

This chain-shortening cascade ultimately produces the terminal, water-soluble metabolite, 2-(2'-carboxyethyl)-6-hydroxychroman (α-CEHC). nih.gov Studies using labeled alpha-tocopherol have confirmed that α-CEHC is a major urinary metabolite, providing definitive evidence for this metabolic pathway in humans. lumenlearning.com The ability to trace the 13C label from the parent this compound to the final α-CEHC-13C3 metabolite provides a clear and quantitative picture of this catabolic route.

| Metabolite Type | Example Compound Name | Description |

|---|---|---|

| Long-Chain Metabolite (LCM) | α-13'-hydroxychromanol | Product of initial ω-hydroxylation by CYP4F2. mdpi.com |

| Long-Chain Metabolite (LCM) | α-13'-carboxychromanol | Product of subsequent ω-oxidation. mdpi.com |

| Short-Chain Metabolite (SCM) | α-carboxyethyl-hydroxychroman (α-CEHC) | Terminal, water-soluble product after multiple cycles of β-oxidation, excreted in urine. nih.gov |

Characterization of Carboxychromanol Metabolites (e.g., α-13′-COOH)

The metabolism of alpha-tocopherol involves a series of enzymatic reactions, primarily in the liver, that lead to the formation of various carboxychromanol metabolites. nih.gov The use of this compound has been instrumental in characterizing these metabolic pathways.

The initial step in the degradation of the tocopherol side chain is ω-hydroxylation, followed by oxidation to produce the long-chain metabolite α-13′-carboxychromanol (α-13′-COOH). nih.govnih.gov Further β-oxidation of α-13′-COOH results in a series of shorter-chain carboxychromanols, culminating in the formation of the terminal metabolite, α-carboxyethyl-hydroxychroman (α-CEHC), which is primarily excreted in the urine. nih.govwikipedia.org

Research has shown that α-13′-COOH is not merely an intermediate in a degradation pathway but possesses biological activities that can be more potent or distinct from its precursor, alpha-tocopherol. nih.gov For instance, α-13′-COOH has been identified as a regulatory metabolite that can influence macrophage foam cell formation, suggesting a potential role in modulating atherosclerosis. nih.gov Studies have demonstrated that α-13′-COOH, but not alpha-tocopherol, can attenuate VLDL-induced lipid accumulation in macrophages. nih.gov

The table below summarizes key findings related to the characterization and activity of α-13′-COOH.

| Research Finding | Experimental Observation | Implication |

| Formation Pathway | α-tocopherol undergoes ω-hydroxylation and subsequent oxidation to form α-13′-COOH. nih.govnih.gov | Elucidates the initial steps of vitamin E catabolism. |

| Further Metabolism | α-13′-COOH is further metabolized via β-oxidation to shorter-chain carboxychromanols like α-CEHC. nih.gov | Defines the complete metabolic cascade of alpha-tocopherol. |

| Biological Activity | α-13′-COOH has been shown to reduce VLDL-induced lipid accumulation in macrophages. nih.gov | Suggests a role for this metabolite in cardiovascular health. |

| Comparative Potency | The effects of α-13′-COOH on macrophage foam cell formation are distinct from those of alpha-tocopherol. nih.gov | Highlights the functional significance of vitamin E metabolism. |

Mechanistic Studies of Tocopheroxyl Radical and Quinone Formation

The primary antioxidant function of alpha-tocopherol involves the donation of its phenolic hydrogen atom to scavenge lipid peroxyl radicals, thereby terminating lipid peroxidation chain reactions. researchgate.net This process results in the formation of the tocopheroxyl radical. The fate of this radical is a critical aspect of vitamin E's mechanism of action.

The tocopheroxyl radical can be recycled back to alpha-tocopherol by other antioxidants, such as vitamin C, or it can undergo further reactions. One significant pathway involves its oxidation to form alpha-tocopheryl quinone. researchgate.netmdpi.com Mechanistic studies have explored the formation of these oxidized products. The oxidation of tocopherols can yield both para- and ortho-quinones, as well as quinone methides. nih.gov

The formation of alpha-tocopheryl quinone is considered an indicator of in vivo lipid peroxidation. mdpi.com The different isomers of vitamin E exhibit variations in their chemical reactivity upon oxidation. For instance, the oxidation of various tocol (B1682388) isoforms can lead to the formation of para-tocol quinones and ortho-tocol quinones. scholaris.ca The electrochemical behavior of these quinones has been studied, revealing differences in their redox potentials. scholaris.ca

The table below outlines the key species involved in the oxidation of alpha-tocopherol.

| Species | Formation | Significance |

| Tocopheroxyl Radical | Formed when alpha-tocopherol donates a hydrogen atom to a lipid peroxyl radical. researchgate.net | The primary intermediate in the antioxidant action of vitamin E. |

| Alpha-Tocopheryl Quinone | Formed from the oxidation of the tocopheroxyl radical. researchgate.netmdpi.com | Considered a biomarker of in vivo lipid peroxidation. mdpi.com |

| para- and ortho-Quinones | Products of the oxidation of various tocopherol and tocotrienol (B1241368) congeners. nih.gov | Exhibit different biological activities. |

Tracing Excretion Pathways

Isotopically labeled this compound is invaluable for tracing the excretion pathways of vitamin E and its metabolites. Following administration, the labeled compounds and their metabolic products can be tracked and quantified in various biological matrices, such as urine, feces, and bile.

The primary route for the elimination of excess vitamin E is through metabolism in the liver followed by excretion. nih.govlumenlearning.com The water-soluble metabolite, α-CEHC, is a major urinary excretion product. wikipedia.orglumenlearning.com Studies using deuterated alpha-tocopherol have confirmed that the urinary excretion of α-CEHC is a significant route for the elimination of alpha-tocopherol.

In addition to urinary excretion, a substantial portion of vitamin E metabolites, particularly the long-chain carboxychromanols like α-13′-COOH, are found in high concentrations in feces. nih.govresearchgate.net This indicates that biliary excretion into the intestine is another major pathway for the elimination of vitamin E metabolites. lumenlearning.com

Investigating Cellular and Subcellular Dynamics

Determination of Intracellular Localization and Compartmentalization (e.g., mitochondria, microsomes, lipid droplets)

Understanding the distribution of alpha-tocopherol within the cell is key to understanding its function. As a lipophilic molecule, alpha-tocopherol is primarily associated with cellular membranes and lipid-rich structures. nih.gov

Studies have shown that alpha-tocopherol incorporates into various subcellular compartments, including mitochondria, microsomes (endoplasmic reticulum), and lipid droplets. nih.govmdpi.com Its presence in these locations is critical for protecting the highly unsaturated fatty acids within their membranes from oxidative damage. nih.gov Mitochondria, in particular, are sites of significant reactive oxygen species production, making the localization of antioxidants like alpha-tocopherol in this organelle crucial. nih.gov

The hepatic alpha-tocopherol transfer protein (α-TTP) plays a key role in the intracellular trafficking of alpha-tocopherol. nih.gov The intracellular localization of α-TTP is dynamic and responsive to the presence of alpha-tocopherol. nih.gov In the absence of alpha-tocopherol, α-TTP is found in perinuclear vesicles, but upon binding to alpha-tocopherol, it translocates with its cargo to the plasma membrane for secretion. nih.gov

The table below summarizes the primary subcellular locations of alpha-tocopherol.

| Subcellular Compartment | Primary Role of Alpha-Tocopherol |

| Cellular Membranes | Protects polyunsaturated fatty acids from lipid peroxidation. nih.gov |

| Mitochondria | Scavenges reactive oxygen species generated during cellular respiration. nih.gov |

| Microsomes (Endoplasmic Reticulum) | Maintains the integrity of the microsomal membrane. nih.govmdpi.com |

| Lipid Droplets | Stored as a reserve and for transport. mdpi.com |

Studies on Transport Across Cellular Membranes

The transport of alpha-tocopherol across cellular membranes is a complex process. As a lipid-soluble molecule, it can partition into the lipid bilayer of membranes. nih.gov Its orientation and behavior within the membrane can influence membrane properties. For instance, alpha-tocopherol can decrease the motional freedom of fatty acyl chains in phospholipid bilayers.

The uptake of vitamin E from the intestine involves several membrane proteins that also transport other lipids. These include scavenger receptor class B type I (SR-BI), CD36, and Niemann-Pick C1-like 1 (NPC1L1). mdpi.com These transporters facilitate the movement of vitamin E across the apical membrane of enterocytes.

Once inside the cell, the movement of alpha-tocopherol between different organelles and to the plasma membrane for secretion is facilitated by transport proteins like α-TTP. nih.gov The interaction of α-TTP with phosphoinositides in membranes is also important for its function.

Probing Molecular Interactions and Signaling Pathways

Beyond its well-established role as an antioxidant, alpha-tocopherol is now recognized as a signaling molecule that can modulate the activity of various enzymes and influence gene expression. mdpi.comresearchgate.net

Alpha-tocopherol has been shown to interact with and modulate the activity of several key signaling proteins, including protein kinase C (PKC), which is involved in cell proliferation and differentiation. frontiersin.org It can also influence the activity of enzymes involved in inflammation, such as cyclooxygenases and lipoxygenases. nih.gov

Furthermore, alpha-tocopherol can regulate the expression of a number of genes. mdpi.com This can occur through direct interaction with transcription factors or indirectly by altering the cellular redox state. For example, alpha-tocopherol has been shown to downregulate the expression of genes involved in inflammation and upregulate genes involved in lipid metabolism. mdpi.com

The metabolites of alpha-tocopherol, such as α-13′-COOH, also exhibit signaling properties. nih.gov These metabolites can act as ligands for nuclear receptors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and the pregnane (B1235032) X receptor (PXR), which are involved in lipid metabolism and detoxification pathways. nih.gov

The table below provides examples of the molecular interactions and signaling pathways influenced by alpha-tocopherol.

| Molecular Target/Pathway | Effect of Alpha-Tocopherol | Functional Consequence |

| Protein Kinase C (PKC) | Inhibition of activity. frontiersin.org | Modulation of cell proliferation and differentiation. |

| Cyclooxygenases (COX) | Inhibition of activity by metabolites. nih.gov | Anti-inflammatory effects. |

| Gene Expression | Regulation of genes involved in inflammation, lipid metabolism, and antioxidant defense. mdpi.com | Broad effects on cellular function. |

| Nuclear Receptors (PPARγ, PXR) | Activation by metabolites. nih.gov | Regulation of lipid and xenobiotic metabolism. |

Mechanistic Insights into Lipid Peroxidation Processes

Alpha-tocopherol is a critical lipid-soluble antioxidant that protects cell membranes from oxidative damage. nih.gov It functions as a chain-breaking antioxidant, donating a hydrogen atom from its phenolic hydroxyl group to neutralize peroxyl radicals. nih.gov This action halts the cascade of lipid peroxidation, a process where free radicals attack unsaturated fatty acids in cell membranes, leading to cellular damage. nih.govnih.gov

The use of labeled alpha-tocopherol, such as deuterated or 13C-labeled forms, is instrumental in elucidating these mechanisms in vivo. nih.govtandfonline.com When this compound is administered, researchers can trace its journey to specific membranes and quantify its consumption during oxidative stress. This allows for a direct assessment of its role in protecting against lipid peroxidation. nih.gov Studies have shown that alpha-tocopherol can stabilize bilayers after lipid peroxidation has occurred, trapping the polar groups of oxidized lipids at the membrane-water interface and inhibiting the formation of pores that would otherwise compromise membrane integrity. researchgate.net By tracking the labeled tocopherol and its oxidized products, scientists can directly measure the rate of its antioxidant activity and understand how its protective capacity is influenced by various physiological and pathological states.

Elucidating Influence on Gene Expression and Protein Modulation (e.g., SREBP1-SCD1 axis)

Beyond its antioxidant function, alpha-tocopherol and its metabolites are potent modulators of signal transduction and gene expression. nih.govnih.gov The application of this compound is crucial for definitively linking the administered vitamin to specific changes in cellular signaling pathways. As the labeled alpha-tocopherol is metabolized, it produces labeled metabolites, allowing researchers to confirm that these specific molecules are responsible for observed biological effects.

A significant area of research involves the regulation of lipid metabolism. One of the long-chain metabolites of alpha-tocopherol, α-tocopherol-13’-carboxychromanol (α-T-13’-COOH), has been identified as a key regulator. Studies have shown that this metabolite can induce cell cycle arrest and apoptosis by suppressing the SREBP1-SCD1 axis.

SREBP1 (Sterol Regulatory Element-Binding Protein 1) is a transcription factor that activates genes involved in fatty acid synthesis.

SCD1 (Stearoyl-CoA Desaturase 1) is a key enzyme regulated by SREBP1, responsible for converting saturated fatty acids into monounsaturated fatty acids.

By inhibiting the activation of SREBP1, the vitamin E metabolite leads to decreased levels of SCD1. This shift results in an imbalance of cellular lipids, with an increase in saturated fatty acids and a decrease in monounsaturated fatty acids, ultimately triggering cell stress and apoptosis. Using this compound as a precursor allows researchers to trace its conversion to labeled α-T-13’-COOH and directly correlate it with the downstream suppression of this critical lipid metabolism pathway.

Table 1: Effects of α-Tocopherol Metabolite on the SREBP1-SCD1 Axis

| Target Molecule/Process | Observed Effect of α-T-13’-COOH | Consequence |

|---|---|---|

| SREBP1 Proteolytic Activation | Suppressed | Reduced activation of lipid synthesis genes |

| SCD1 Cellular Levels | Decreased | Reduced conversion of saturated to monounsaturated fatty acids |

| Cellular Lipid Composition | Shift from monounsaturated to saturated fatty acids | Altered membrane fluidity and lipid signaling |

| Cell Cycle | G0/G1 Arrest | Inhibition of cell proliferation |

| Cell Viability | Induction of Apoptosis | Programmed cell death |

Understanding Cross-talk with Other Micronutrients and Metabolic Pathways

The biological function of vitamin E does not occur in isolation; it is part of a complex network of interactions with other essential micronutrients. nih.gov These interactions are critical for maintaining redox balance in the body. For instance, after alpha-tocopherol donates a hydrogen atom to a peroxyl radical, it becomes a tocopheryl radical itself. This radical can be regenerated back to its antioxidant form by other nutrients, most notably vitamin C (ascorbic acid). researchgate.net Vitamin C, in turn, is regenerated with the help of glutathione (B108866). researchgate.net This recycling process highlights a synergistic relationship that is vital for sustained antioxidant defense. nih.gov

Furthermore, vitamin E metabolism is interconnected with that of other fat-soluble vitamins, such as vitamin K, as they may compete for the same metabolic enzymes like CYP4F2, which is involved in their degradation. researchgate.net Interactions with selenium are also crucial, as selenium is a key component of glutathione peroxidase enzymes, which work in concert with vitamin E to neutralize hydroperoxides. researchgate.net

Quantitative Assessment of Metabolic Fluxes and Pathway Activities

A primary application of stable isotope tracers like this compound is in metabolic flux analysis (MFA). nih.govcreative-proteomics.com MFA is a powerful technique used to determine the rate of metabolite flow through various biochemical pathways. creative-proteomics.com Because unlabeled, supplemented vitamin E is indistinguishable from the vitamin E already present in the body, it is impossible to accurately measure its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) without an isotopic label. researchgate.net

By administering a known dose of this compound and subsequently measuring its concentration, along with its labeled metabolites, in plasma, tissues, and urine over time, researchers can construct a precise kinetic profile. researchgate.netmdpi.com This approach, often referred to as isotope-assisted metabolic flux analysis (iMFA), provides quantitative data on:

Absorption Rate: The speed and efficiency of vitamin E uptake from the gut.

Tissue Distribution: The movement and accumulation of vitamin E in various organs and tissues.

Metabolic Turnover: The rate at which vitamin E is converted into its various metabolites, such as carboxyethyl-hydroxychromans (CEHCs) and the long-chain metabolite α-T-13’-COOH.

Excretion Rate: The speed at which metabolites are cleared from the body.

This quantitative data is essential for understanding how factors like genetics, disease states, or co-supplementation with other nutrients impact vitamin E metabolism and bioavailability. nih.govresearchgate.net

Table 2: Representative Pharmacokinetic Data from a Tracer Study

| Time Post-Dose (Hours) | Plasma this compound (nmol/L) | Plasma labeled α-CEHC (nmol/L) | Cumulative Urinary labeled α-CEHC (nmol) |

|---|---|---|---|

| 0 | 0 | 0 | 0 |

| 2 | 50 | 5 | 10 |

| 6 | 250 | 20 | 50 |

| 12 | 400 | 55 | 150 |

| 24 | 200 | 40 | 300 |

| 48 | 50 | 15 | 450 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of quantitative information obtained from using a labeled tracer.

In Vitro and in Vivo Research Models Utilizing Alpha Vitamin E 13c3

Cellular Models for Mechanistic Investigations

Cellular models are instrumental in dissecting the fundamental mechanisms by which alpha-tocopherol (B171835) exerts its effects, including its antioxidant properties and interactions with cellular pathways. The use of labeled alpha-tocopherol in these systems allows for precise quantification of uptake, intracellular localization, and metabolic transformations.

Hepatocyte Culture Systems

Hepatocytes, the primary functional cells of the liver, play a central role in vitamin E homeostasis, including its absorption, storage, and secretion into the bloodstream. Studies utilizing cultured hepatocytes, often with isotopically labeled alpha-tocopherol, investigate these processes. Research has shown that alpha-tocopherol is preferentially incorporated into very-low-density lipoproteins (VLDL) within hepatocytes and subsequently secreted into the circulation nih.govmdpi.comnih.gov. The tocopherol transfer protein (TTP) is critical for this hepatic secretion, facilitating the export of alpha-tocopherol to circulating lipoproteins nih.gov. Furthermore, studies have explored the intracellular trafficking of vitamin E within hepatocytes, observing its co-localization with lysosomal compartments and its interaction with ABC-type transporters, suggesting complex regulatory mechanisms nih.gov. In some instances, alpha-tocopherol has been shown to influence gene expression, such as increasing the expression of the TTPA gene in immortalized human hepatocytes, indicating potential signaling roles beyond its antioxidant capacity nih.gov.

Table 1: Secretion of α-Tocopherol from Cultured Rat Hepatocytes

| Incubation Condition | % α-Tocopherol Associated with VLDL |

| 4h incubation (control) | 89.4 ± 2.1% |

| 20h incubation with Eicosapentaenoic acid | 48.4 ± 12.7% |

| Monensin treatment (VLDL secretion inhibitor) | 14.1 ± 4.3% |

Data adapted from nih.gov. VLDL: Very-low-density lipoprotein.

Enterocyte and Macrophage Cell Lines

Enterocytes: Intestinal epithelial cells (enterocytes) are the primary site for the absorption of dietary vitamin E. Cell lines such as Caco-2 are widely used to model intestinal absorption processes. Research indicates that vitamin E absorption is influenced by dietary lipids, with fats promoting chylomicron formation and subsequent lymphatic transport colostate.edumdpi.com. Studies have also shown that alpha-tocopherol can compete for absorption with other lipid-soluble micronutrients, suggesting shared uptake pathways involving cholesterol transporters like NPC1L1 and CD36 mdpi.com.

Macrophages: Macrophages are key players in the immune system and are involved in lipid metabolism, particularly in the context of atherosclerosis. Studies have investigated the effects of alpha-tocopherol on macrophages, examining its uptake and its influence on processes like low-density lipoprotein (LDL) oxidation. Research using loaded macrophages has demonstrated that while alpha-tocopherol is incorporated into cell membranes, it does not significantly alter the kinetics of LDL oxidation under in vitro conditions nih.gov. However, a metabolite of alpha-tocopherol, α-13'-carboxychromanol (α-13'-COOH), has shown potential antiatherogenic effects by reducing VLDL-induced foam cell formation in THP-1 macrophages, suggesting distinct roles for vitamin E metabolites nih.gov.

Embryo Culture Systems

The role of vitamin E in embryonic development and the efficacy of alpha-tocopherol supplementation in in vitro embryo culture systems have been explored. Studies using ovine embryos have shown that alpha-tocopherol supplementation can enhance developmental competence, leading to increased rates of cleavage, morula formation, and blastocyst development, particularly at specific concentrations, likely by protecting against oxidative damage nih.govnih.gov. Similarly, research with bovine oocytes and embryos suggests that alpha-tocopherol can improve blastocyst rates and reduce apoptosis mdpi.com. However, results can vary depending on the species and culture conditions, with some studies reporting no significant improvement or even negative effects under certain circumstances scielo.branimal-reproduction.org. The critical requirement for alpha-tocopherol in embryogenesis has also been highlighted in models like zebrafish embryos, where its deficiency, or that of its transport protein TTP, leads to severe developmental abnormalities nih.govplos.org.

Table 2: Effect of α-Tocopherol Supplementation on Ovine Embryo Development (20% O2)

| Group (µM α-tocopherol) | Cleavage Rate (%) | Morula Rate (%) | Blastocyst Rate (%) | Blastocyst Cell Number |

| Control (0) | Baseline | Baseline | Baseline | Baseline |

| 50 | Not Specified | Not Specified | Higher than Control | Not Specified |

| 100 | Not Specified | Not Specified | Significantly higher (P < 0.01) | Not Specified |

| 200 | Significantly higher (P < 0.05) | Significantly higher (P < 0.05) | Significantly higher (P < 0.01) | Significantly higher (P < 0.01) |

| 400 | Not Specified | Not Specified | Significantly higher (P < 0.05) | Not Specified |

| 500 | Not Specified | Not Specified | Not Specified | Not Specified |

Data adapted from nih.govnih.gov. Significance levels (P-values) indicate comparison to the control group.

Animal Models for Biokinetic and Metabolic Explorations

Animal models, particularly rodents, are indispensable for studying the systemic absorption, distribution, metabolism, and excretion (ADME) of alpha-tocopherol, as well as its physiological and pathophysiological effects in a whole-organism context. The use of isotopically labeled alpha-tocopherol allows for precise pharmacokinetic and metabolic profiling.

Rodent Models (e.g., mice, rats)

Rodent models are extensively used to investigate the biokinetics and metabolism of alpha-tocopherol. Studies in rats have demonstrated that plasma alpha-tocopherol levels increase with increasing dietary fat content, suggesting plasma alpha-tocopherol may serve as a biomarker for fat intake nih.gov. Gender and dietary fat composition can significantly influence alpha-tocopherol status in rodents nih.govmdpi.com. The liver's role in vitamin E metabolism is prominent, with alpha-tocopherol being secreted via VLDL nih.gov. In mice models, the impact of diet on liver fat accumulation and vitamin E sequestration within hepatocytes has been studied, revealing how conditions like obesity can alter vitamin E physiology jci.orgjci.org. Furthermore, rodent models are crucial for understanding the consequences of vitamin E deficiency or excess, and its role in various disease states, including neurodegenerative disorders and metabolic diseases frontiersin.orgmdpi.comnih.govimrpress.com. For instance, alpha-TTP knockout mice serve as a model for neuronal degeneration caused by chronic oxidative stress, highlighting the critical role of vitamin E transport nih.gov.

Table 3: Correlation between Plasma α-Tocopherol and Dietary Fat Percentage in F344/N Rats

| Sex | Correlation Coefficient (r) | p-value |

| Male | 0.51 | < 0.001 |

| Female | Not Specified | Not Specified |

Data adapted from nih.gov.

Application in Models of Specific Dietary or Environmental Conditions (e.g., high-fat diet, oxidative stress)

High-Fat Diet (HFD) Models: Rodent models fed high-fat diets are widely employed to mimic aspects of human obesity and metabolic syndrome. In these models, alpha-tocopherol supplementation has been investigated for its effects on lipid metabolism and oxidative stress. Studies have shown that in diet-induced obese rats, vitamin E intervention can improve oxidative stress markers, reduce plasma glucose, insulin (B600854), and triacylglycerol levels, and increase antioxidant enzyme activities imrpress.com. In mice fed a high-fat diet, alpha-tocopherol supplementation has been associated with improved insulin resistance and lipid profiles, and modulation of oxidative stress markers oatext.comnih.gov. Conversely, some research suggests that while vitamin E is lipid-soluble and its hepatic levels increase with high-fat diets, its role in preventing the progression of diet-induced non-alcoholic steatohepatitis (NASH) can be complex nih.gov.

Oxidative Stress Models: Alpha-tocopherol is a primary lipid-soluble antioxidant, and its role in mitigating oxidative stress is extensively studied in animal models. In models of pulmonary fibrosis induced by bleomycin (B88199) in rats, alpha-tocopherol has demonstrated protective effects against oxidative damage frontiersin.org. Similarly, in models of neurodegenerative diseases, vitamin E supplementation has shown neuroprotective effects by reducing oxidative stress and lipid peroxidation mdpi.comnih.gov. For example, alpha-TTP deficient mice, which exhibit depleted brain alpha-tocopherol, serve as a model for chronic oxidative stress-induced neuronal degeneration, with alpha-tocopherol supplementation preventing neurological symptoms nih.gov. Rodent models exposed to various stressors, such as ethanol, also benefit from alpha-tocopherol's antioxidant properties, with studies indicating its ability to ameliorate alcohol-induced oxidative damage in the liver heraldopenaccess.usajbps.org.

Table 4: Effect of Vitamin E Intervention on Oxidative Stress and Metabolic Markers in Diet-Induced Obese Rats

| Parameter | Control Group | Diet-Induced Obesity (DIO) Group | DIO + Vitamin E (HFD+VE) Group | Significance (VE vs DIO) |

| Plasma 8-epi-PGF2α | Lower | Higher | Lower | p < 0.05 |

| Plasma TBARS | Lower | Higher | Lower | p < 0.05 |

| Plasma α-tocopherol | Higher | Lower | Higher | p < 0.01 (vs Control) |

| Plasma SOD activity | Higher | Lower | Higher | p < 0.05 |

| Plasma GPx activity | Higher | Lower | Higher | p < 0.05 |

| Plasma Glucose | Lower | Higher | Lower | p < 0.05 |

| Plasma Insulin | Lower | Higher | Lower | p < 0.05 |

| Plasma Triacylglycerol | Lower | Higher | Lower | p < 0.05 |

Data adapted from imrpress.com. SOD: Superoxide Dismutase; GPx: Glutathione (B108866) Peroxidase; TBARS: Thiobarbituric Acid Reactive Substances.

Compound List

Alpha-Vitamin E-13C3 (DL-alpha-Tocopherol-13C3)

Alpha-tocopherol (α-Tocopherol, Vitamin E)

Tocopherol Transfer Protein (TTP)

Very-low-density lipoprotein (VLDL)

Low-density lipoprotein (LDL)

Macrophage

Enterocyte

Hepatocyte

Ovine Embryo

Bovine Oocyte

Zebrafish Embryo

Rat

Mouse

THP-1 Macrophage

Caco-2 Cell Line

Human Monocyte

Mouse Peritoneal Macrophage

Future Directions in Alpha Vitamin E 13c3 Research

Development of Novel Isotopic Labeling Strategies

The utility of alpha-Vitamin E-13C3 as a tracer in metabolic studies is well-established. However, future research will likely focus on creating more complex and strategically labeled isotopologues of vitamin E to answer more nuanced biological questions. Current methods often involve uniform labeling or labeling at specific, synthetically accessible positions.

Future strategies may include:

Position-Specific Labeling: Synthesizing alpha-tocopherol (B171835) with 13C atoms at various specific positions on the chromanol ring or the phytyl tail. This would allow researchers to track the fate of different parts of the molecule independently, clarifying how the ring is metabolized versus how the tail is degraded.

Multi-Isotope Labeling: Incorporating both 13C and deuterium (B1214612) (2H) into the same alpha-tocopherol molecule. This dual-labeling approach can provide more detailed mechanistic information about enzymatic reactions and redox processes that vitamin E undergoes.

Precursor Labeling: Using 13C-labeled precursors in biological systems that synthesize tocopherols (B72186) (e.g., plants or photosynthetic bacteria) to generate naturally incorporated, specifically labeled vitamin E. This could yield insights into the biosynthetic pathways and the incorporation of the vitamin into natural food matrices.

These advanced labeling techniques, when combined with high-resolution analytical platforms, will enable a more precise understanding of the metabolic processing and function of alpha-tocopherol. gsu.edu

Table 1: Comparison of Isotopic Labeling Approaches in Vitamin Research

| Labeling Strategy | Description | Primary Application in Vitamin E Research | Potential Insights |

|---|---|---|---|

| Uniform Labeling (e.g., 13C3) | Multiple carbon atoms are replaced with 13C. | Tracing the overall fate and bioavailability of the supplemented vitamin. | Differentiating supplemented vs. endogenous vitamin E pools. |

| Position-Specific Labeling | Single or specific carbons (e.g., on the ring or tail) are replaced. | Tracking the differential metabolism of the chromanol ring vs. the phytyl tail. | Understanding degradation pathways and the formation of specific metabolites. |

| Multi-Isotope Labeling (e.g., 13C/2H) | Incorporates two different stable isotopes into one molecule. | Investigating reaction mechanisms, such as oxidation-reduction cycles. | Elucidating enzymatic processes and the role of specific hydrogen atoms in antioxidant activity. |

| Precursor-Based Labeling | Labeled precursors are fed to a biological system that synthesizes the vitamin. | Studying the biosynthesis of vitamin E in plants and algae. | Mapping biosynthetic pathways and natural incorporation into complex matrices. |

Integration with Multiomics Approaches (e.g., Metabolomics, Lipidomics)

The integration of this compound tracing with multiomics platforms represents a powerful strategy to move beyond simple pharmacokinetic studies and toward a systems-level understanding of vitamin E's impact. nih.govresearchgate.net Metabolomics and lipidomics, in particular, are well-suited for this integration. By introducing this compound into a biological system, researchers can simultaneously track its metabolic products while observing its effect on the broader metabolome and lipidome. nih.govuniversiteitleiden.nl

Metabolomics: Using this compound allows for the unambiguous identification of its metabolites against a complex background of endogenous molecules. nih.govnih.gov This is crucial for discovering new, low-abundance metabolites and for accurately quantifying the flux through different metabolic pathways. nih.govresearchgate.net Untargeted metabolomics studies can also reveal how vitamin E supplementation perturbs other metabolic pathways, such as those related to amino acids, glucose, or purines, offering clues to its non-antioxidant functions. nih.gov

Advanced Imaging Techniques for Tracing this compound in Biological Systems

A significant frontier in vitamin E research is visualizing its distribution and the localization of its metabolites within tissues and cells. While traditional methods rely on analyzing homogenized tissue samples, advanced imaging techniques offer the potential for spatial mapping.

Future applications in this area could involve:

Mass Spectrometry Imaging (MSI): Techniques like Desorption Electrospray Ionization (DESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI could be used on tissue sections from organisms supplemented with this compound. This would allow for the label-free mapping of the parent vitamin and its 13C-labeled metabolites, revealing their distribution in specific anatomical structures, such as different regions of the brain, liver, or adrenal glands.

Multi-modal Imaging: There is potential to develop vitamin E-inspired imaging agents that incorporate a stable isotope label (like 13C) along with a fluorescent tag or a positron-emitting radionuclide for Positron Emission Tomography (PET). nih.gov While these would be derivative molecules, they could provide multi-scale information, from whole-body distribution via PET down to cellular localization via fluorescence microscopy. nih.govresearchgate.net

High-Resolution Cellular Imaging: Techniques such as NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) could potentially trace the 13C label from this compound at a subcellular level. This would provide unprecedented insight into its localization within specific organelles, such as mitochondria or the endoplasmic reticulum, linking its physical presence to its functional roles in these compartments.

These imaging approaches will be critical for understanding the tissue-specific roles of vitamin E and its metabolites, connecting metabolic data with anatomical and functional context. researchgate.net

Table 2: Potential Applications of Advanced Imaging for this compound

| Imaging Technique | Principle | Potential Application for this compound | Spatial Resolution |

|---|---|---|---|

| Mass Spectrometry Imaging (MSI) | Mass analysis of molecules from discrete spots on a tissue surface. | Map the distribution of this compound and its metabolites in tissue sections (e.g., liver, brain). | 10-100 µm |

| Positron Emission Tomography (PET) | Detection of gamma rays emitted from a positron-emitting radionuclide. | Whole-body tracking of a vitamin E analog tagged with a positron emitter (e.g., 11C or 18F). | 4-6 mm |

| Fluorescence Microscopy | Excitation of a fluorophore with light and detection of the emitted light. | Cellular localization of a fluorescently-tagged vitamin E derivative. | ~200 nm |

| NanoSIMS | High-resolution mass spectrometry of secondary ions sputtered from a surface. | Subcellular localization of the 13C label within specific organelles (e.g., mitochondria, lipid droplets). | ~50 nm |

Elucidating Remaining Unidentified Metabolites and Pathways

Despite decades of research, the complete "vitamin E metabolome" has not been fully characterized. nih.gov It is now understood that vitamin E metabolism is not merely a catabolic process for elimination but can also be a form of metabolic activation, producing metabolites with their own biological activities. northwestern.edumdpi.com The use of this compound is indispensable for this discovery-oriented research.

Future research will focus on:

Identifying Long-Chain Metabolites (LCMs): Recent studies have identified novel long-chain metabolites, such as α-13'-hydroxychromanol and α-13'-carboxychromanol, in human circulation. mdpi.com These are formed through an initial ω-hydroxylation of the phytyl tail, followed by oxidation. northwestern.edu Tracing studies with this compound are essential to confirm the origin of these compounds and to search for other, yet-to-be-identified, long-chain intermediates.

Characterizing the "Unknown" Metabolome: Metabolomics analyses of plasma and urine from supplementation studies consistently reveal discriminatory molecular features that are derived from vitamin E but whose structures remain unknown. nih.gov The 13C label provides a definitive marker to isolate these unknown compounds from complex biological matrices for structural elucidation using techniques like high-resolution mass spectrometry and NMR spectroscopy.

Investigating Interindividual Variability: The metabolism of alpha-tocopherol shows significant variation between individuals, which may be due to genetic polymorphisms in metabolic enzymes like cytochromes P450 (e.g., CYP4F2). nih.govnih.gov Using this compound in human intervention studies can help phenotype individuals based on their metabolic capacity, linking specific metabolite profiles to genetic backgrounds and clinical outcomes. nih.gov

The ultimate goal is to construct a comprehensive map of the vitamin E metabolic network, a task for which the stable isotope tracer this compound remains an essential tool.

Q & A

Basic Research Questions

Q. How is α-Vitamin E-13C3 synthesized and isotopically labeled for metabolic tracing studies?

- Methodological Answer : Synthesis involves substituting three carbon atoms in α-tocopherol with ¹³C isotopes at specific positions (e.g., methyl groups on the chromanol ring). Analytical validation requires LC-MS or NMR to confirm isotopic enrichment and purity (≥98% by HPLC) .

- Key Data :

Q. What analytical techniques are essential for distinguishing α-Vitamin E-13C3 from unlabeled α-tocopherol in biological samples?